Cas no 2138202-80-7 (Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a specialized spirocyclic compound featuring a unique 1,5-dioxaspiro[2.4]heptane core with a cyclopropyl substituent. This structure imparts notable stability and reactivity, making it valuable in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks. The ethyl ester group enhances solubility and facilitates further functionalization. Its spirocyclic architecture offers steric constraints that can influence stereoselective reactions, while the cyclopropyl moiety introduces potential for ring-opening transformations. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for developing biologically active molecules. Its well-defined molecular geometry and functional group compatibility make it a useful building block in medicinal chemistry and material science applications.
Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate structure
2138202-80-7 structure
Product name:Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
CAS No:2138202-80-7
MF:C11H16O4
Molecular Weight:212.242343902588
CID:5992943
PubChem ID:165448083

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-700505
    • ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
    • 2138202-80-7
    • Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
    • インチ: 1S/C11H16O4/c1-2-13-10(12)9-11(15-9)5-8(14-6-11)7-3-4-7/h7-9H,2-6H2,1H3
    • InChIKey: HVJBMRIKARDHNU-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)C21COC(C2)C1CC1

計算された属性

  • 精确分子量: 212.10485899g/mol
  • 同位素质量: 212.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 48.1Ų

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-700505-1.0g
ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
2138202-80-7
1g
$0.0 2023-06-07

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 関連文献

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateに関する追加情報

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7): A Comprehensive Overview

Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique spirocyclic structure and functional groups, presents a promising candidate for further exploration in drug discovery and development.

The molecular framework of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate incorporates a spiro linkage between a dioxane ring and a heptane backbone, which is further substituted with a cyclopropyl group and a carboxylate ester moiety. This structural configuration imparts distinct chemical properties that make it an intriguing subject for synthetic modifications and biological evaluations.

In recent years, the interest in spirocyclic compounds has surged due to their potential to exhibit enhanced binding affinity and metabolic stability. The presence of the cyclopropyl group in this molecule is particularly noteworthy, as it is known to influence the conformational flexibility and electronic distribution of the compound. These features are crucial for designing molecules with improved pharmacokinetic profiles.

Moreover, the dioxaspiro core structure offers a unique scaffold that can be modified to target various biological pathways. Researchers have been exploring derivatives of this compound for their potential applications in treating neurological disorders, infectious diseases, and cancer. The ester functionality at the 2-position provides a handle for further chemical transformations, enabling the synthesis of novel analogs with tailored properties.

Recent studies have highlighted the significance of spirocyclic compounds in modulating enzyme activity and receptor binding. For instance, modifications to the Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate structure have shown promise in inhibiting kinases and other therapeutic targets. The cyclopropyl group, in particular, has been found to enhance interactions with specific amino acid residues in protein targets, leading to increased efficacy.

The synthesis of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These advancements have enabled researchers to explore more complex derivatives of this compound with greater ease.

In addition to its synthetic significance, Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has been investigated for its potential role in materials science. The unique structural features of this compound make it a candidate for developing novel polymers and coatings with enhanced mechanical properties and thermal stability. The spirocyclic core can be incorporated into polymer backbones to create materials with tailored functionalities.

The pharmaceutical industry has also shown interest in licensing derivatives of this compound for clinical trials. Several companies have patented novel analogs based on the core structure of Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, indicating its commercial potential. Early-stage clinical studies are underway to evaluate the safety and efficacy of these derivatives in treating various diseases.

The future prospects of this compound are promising, with ongoing research focusing on expanding its chemical space through innovative synthetic strategies. Computational modeling and high-throughput screening techniques are being employed to identify new derivatives with improved pharmacological properties. These efforts are expected to yield valuable insights into the development of next-generation therapeutics.

In conclusion, Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 2138202-80-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functional groups make it a valuable scaffold for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, its potential impact on medicine and technology is likely to grow.

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